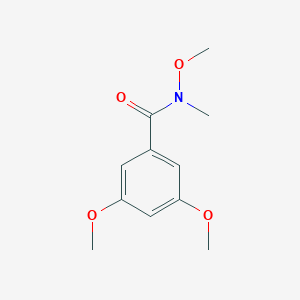

N,3,5-Trimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

N,3,5-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-5-9(14-2)7-10(6-8)15-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQFXAYXZSDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455846 | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155586-39-3 | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155586-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,5-Trimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-Trimethoxy-N-methylbenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired product. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or chloroform

Temperature: Room temperature to reflux

Catalyst: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: N,3,5-Trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst

Major Products Formed:

Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde

Reduction: Formation of N,3,5-trimethoxy-N-methylamine

Substitution: Formation of halogenated derivatives of this compound

Scientific Research Applications

Chemical Research

TMMB serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties.

Research indicates that TMMB exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest TMMB may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Activity : TMMB has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

- Anticancer Potential : In vitro studies demonstrate that TMMB can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The compound appears to modulate cell cycle progression and activate apoptotic pathways.

Pharmaceutical Applications

TMMB is explored as a potential pharmaceutical intermediate in drug development. Its ability to interact with biological targets positions it as a candidate for further investigation in therapeutic applications.

Study on Apoptosis Induction

A significant study evaluated the effects of TMMB on MDA-MB-231 cells. Results indicated a marked increase in annexin V-FITC positive cells, suggesting enhanced apoptosis compared to controls. This study highlights TMMB's potential as an anticancer agent through mitochondrial pathway activation.

Enzyme Inhibition Studies

Research has also focused on TMMB's ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis in MDA-MB-231 cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases |

Mechanism of Action

The mechanism of action of N,3,5-Trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Methoxy Groups

- Electronic Effects : The electron-donating methoxy groups in this compound enhance aromatic ring stability and influence reactivity in electrophilic substitution. In contrast, the bromine atom in the 4-bromophenyl analog () introduces electron-withdrawing effects, altering crystallization behavior .

- Solubility: The N-methyl group in the target compound increases lipophilicity compared to non-methylated analogs like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, which exhibits higher polarity due to the N–H group .

Methyl-Substituted Benzamides

| Compound Name | Molecular Formula | Substituents | Key Properties | Reference |

|---|---|---|---|---|

| N,N,3,5-Tetramethylbenzamide | C₁₁H₁₅NO | 3,5-CH₃; N,N-CH₃ | Solid; lower polarity due to CH₃ vs. OCH₃ |

- Polarity : Replacing methoxy (OCH₃) with methyl (CH₃) groups reduces hydrogen-bonding capacity and solubility in polar solvents. For instance, N,N,3,5-Tetramethylbenzamide lacks the hydrogen-bond acceptors present in methoxy analogs, limiting its use in coordination chemistry .

Functionalized Benzamides with Catalytic Directing Groups

- Reactivity : Unlike this compound, this compound contains an N,O-bidentate directing group, enabling applications in transition-metal catalysis (e.g., C–H activation) .

Biological Activity

N,3,5-Trimethoxy-N-methylbenzamide (TMMB) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TMMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMMB is characterized by a benzamide core with three methoxy groups at the 3, 4, and 5 positions and a methyl group attached to the nitrogen atom. This arrangement enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets.

The biological activity of TMMB is primarily attributed to its ability to modulate enzyme and receptor activities. The presence of methoxy groups enhances its interaction with lipid membranes and proteins, which may lead to various pharmacological effects:

- Enzyme Interaction : TMMB may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Anti-inflammatory Activity

Preliminary studies have indicated that TMMB exhibits significant anti-inflammatory properties. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Anticancer Potential

Recent research has highlighted the anticancer activities of TMMB. In vitro studies demonstrated that TMMB can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and others. The compound's ability to modulate cell cycle progression and promote apoptotic signaling pathways suggests its potential as a therapeutic agent in cancer treatment.

Case Studies

-

Study on Apoptosis Induction :

- A study focused on the effects of TMMB on MDA-MB-231 cells showed a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups. The results suggested that TMMB could induce apoptosis through mitochondrial pathways, which warrants further investigation into its potential as an anticancer agent .

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis in MDA-MB-231 cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases |

Future Directions

While preliminary findings are promising, further research is essential to elucidate the precise mechanisms through which TMMB exerts its biological effects. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of TMMB in animal models.

- Mechanistic Studies : To better understand the molecular interactions between TMMB and its biological targets.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,3,5-Trimethoxy-N-methylbenzamide, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via direct acylation using 3,5-dimethoxybenzoic acid as the starting material. A reported procedure involves activating the carboxylic acid with coupling agents (e.g., EDCI or DCC) followed by reaction with N-methyl methoxyamine. Yield optimization (up to 87%) is achieved by controlling stoichiometry and reaction time . Structural validation requires 1H/13C NMR to confirm methoxy group integration (δ 3.33–3.80 ppm for methyl/methoxy protons) and HRMS to verify the molecular ion peak (calculated m/z 226.1073 for C11H15NO4) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar benzamides?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Distinct aromatic proton splitting patterns (e.g., singlet at δ 6.53 ppm for the central benzene proton) and methoxy group signals .

- Chromatographic Purity : HPLC with a C18 column and UV detection at 254 nm to resolve retention times from analogs like N-methyl-3,5-dimethoxybenzamide.

- Mass Spectrometry : HRMS fragmentation patterns to differentiate isotopic clusters from halogenated derivatives (e.g., 3,5-dichloro analogs) .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound, and what safety protocols are recommended?

- Methodological Answer : Conduct Ames II testing to evaluate mutagenicity in Salmonella typhimurium strains (e.g., TA98 and TA100). Comparative analysis with structurally related anomeric amides (e.g., O-benzyl hydroxylamine derivatives) is advised, as some analogs exhibit mutagenicity linked to nitroso intermediates . Safety protocols include:

- Hazard Mitigation : Use fume hoods for handling powdered forms and DSC analysis to monitor thermal decomposition risks .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure.

Q. What computational or AI-driven strategies can predict viable synthetic pathways for novel analogs of this compound?

- Methodological Answer : Retrosynthetic planning tools (e.g., Pistachio or Reaxys ) leverage reaction databases to propose routes. For example, AI models prioritize N-methylation after acylation to avoid competing side reactions. Validate predicted routes with DFT calculations (e.g., Gibbs free energy barriers for amide bond formation) .

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) impact the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Synthesis of Analog Libraries : Replace methoxy groups with hydroxyl or halogen substituents using silyl protection/deprotection strategies (e.g., tert-butyldimethylsilyl ethers) .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cytotoxicity screens). For example, demethylated analogs may show enhanced solubility but reduced metabolic stability .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during acylation steps.

- Purification at Scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency.

- Byproduct Management : Monitor for over-methylation byproducts via inline FTIR or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.